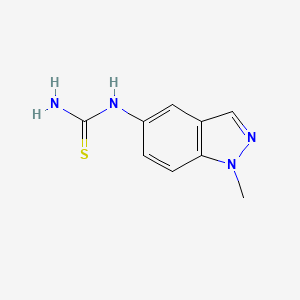

N-(1-methyl-1H-indazol-5-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

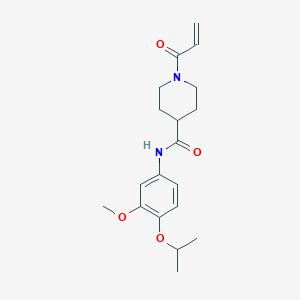

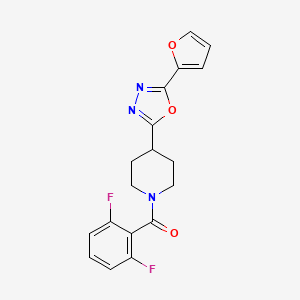

“N-(1-methyl-1H-indazol-5-yl)thiourea” is a chemical compound with the molecular formula C9H10N4S . It is a solid substance . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N4S/c1-13-8-3-2-7(12-9(10)14)4-6(8)5-11-13/h2-5H,1H3,(H3,10,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 206.27 .

Scientific Research Applications

Chemosensors for Environmental and Biological Monitoring

Recent advancements in thiourea derivatives have highlighted their significant role as chemosensors in detecting environmental pollutants and biological analytes. Thioureas, due to their nucleophilic S- and N- sites, are exceptionally capable of forming inter- and intramolecular hydrogen bonds, making them highly effective in the selective and sensitive detection of various anions (such as CN-, AcO-, F-, ClO-) and neutral molecules like ATP and amlodipine in complex biological, environmental, and agricultural matrices. This capability positions N-(1-methyl-1H-indazol-5-yl)thiourea derivatives as potential candidates for the development of novel fluorescent and colorimetric sensors aimed at monitoring a wide range of analytes, thereby contributing significantly to environmental safety and biological research (Al-Saidi & Khan, 2022).

Coordination Chemistry and Medicinal Applications

The coordination chemistry of thiourea derivatives with metals such as Cu, Ag, and Au reveals their potential in medicinal and biological applications. These compounds, by forming coordination compounds with suitable metal ions, exhibit improved activities in pharmaceutical chemistry. Thiourea derivatives are explored for their roles as chemosensors, capable of detecting anions and cations in environmental and biological samples, showcasing their versatility from medicinal to sensor applications. This comprehensive understanding aids in the design and synthesis of thiourea-based compounds with enhanced biological activities (Khan, Khan, Gul, & Muhammad, 2020).

Pharmacological Insights

Exploring the therapeutic applications of indazole derivatives, including those incorporating thiourea structures, reveals their pharmacological importance. These compounds form the basis for a variety of compounds with potential therapeutic values, exhibiting anticancer, anti-inflammatory, and other significant biological activities. The versatility of the indazole scaffold, especially when combined with thiourea functionalities, provides a promising approach for developing new therapeutic agents with broad-ranging applications in disease treatment and management (Denya, Malan, & Joubert, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

N-(1-methyl-1H-indazol-5-yl)thiourea is a compound that has been identified to interact with certain kinases . The primary targets of this compound are CHK1 and CHK2 kinases , as well as the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play crucial roles in cell cycle regulation and response to DNA damage, making them important targets in the treatment of diseases such as cancer .

Mode of Action

It is known that the compound acts byinhibiting, regulating, and/or modulating the activity of its target kinases . This results in changes to the cell cycle and DNA damage response pathways, potentially leading to the death of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation and the DNA damage response . By inhibiting the activity of CHK1, CHK2, and SGK kinases, the compound can disrupt these pathways and induce cell death .

properties

IUPAC Name |

(1-methylindazol-5-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-8-3-2-7(12-9(10)14)4-6(8)5-11-13/h2-5H,1H3,(H3,10,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNCQBZSSPKIOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=S)N)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327828 |

Source

|

| Record name | (1-methylindazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824416 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

691868-50-5 |

Source

|

| Record name | (1-methylindazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)

![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)

![2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2398476.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2398480.png)

![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)